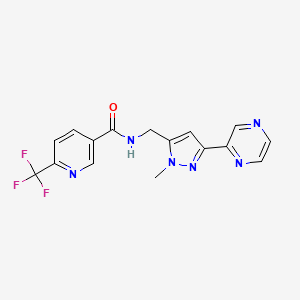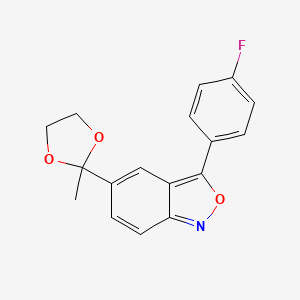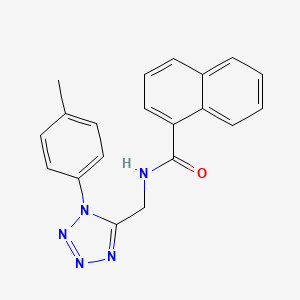
3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several different functional groups, including a furan ring, a thiophene ring, a pyrazole ring, and a quinoline ring. These types of compounds are often studied in the field of organic chemistry and may have potential applications in various areas such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different ring structures. These rings may be able to rotate or flex relative to each other, leading to a large number of possible conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution, while the pyrazole ring might be involved in reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant aspect of research on compounds similar to the one focuses on synthetic strategies for creating fused heterocycles, which are central to developing new materials and biologically active molecules. For instance, the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds has been explored to yield fused pyran and furan derivatives, showcasing methods to construct complex structures potentially relevant to the synthesis of your compound (Abdou et al., 2005). Additionally, the multicomponent synthesis approach has been employed to create substituted tetrahydroquinoline derivatives, demonstrating the versatility of furan and thiophene units in constructing intricate molecular architectures (Dyachenko et al., 2015).
Biological Activity
Research has also been conducted on the biological activities of compounds incorporating furan and thiophene scaffolds. For example, novel chitosan Schiff bases based on heterocyclic moieties have been synthesized and shown to exhibit antimicrobial activity, hinting at the potential biomedical applications of such compounds (Hamed et al., 2020).
Materials Science Applications
Furthermore, the development of new materials, particularly for electrochromic devices, leverages the unique electronic properties of furan and thiophene derivatives. Synthesis of new di(thiophen-2-yl)furan-3-carbonitrile derivatives and their copolymers has been explored for electrochromic properties, demonstrating the potential of these compounds in applications requiring controllable optical properties (Abaci et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, followed by the synthesis of the quinoline ring, and finally the attachment of the furan and thiophene groups to the pyrazole ring.", "Starting Materials": [ "2-furan carboxaldehyde", "thiophene-2-carboxylic acid", "ethyl acetoacetate", "hydrazine hydrate", "6-methyl-4-phenylquinolin-2(1H)-one", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid by reacting 2-furan carboxaldehyde and thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of hydrazine hydrate.", "Step 2: Cyclization of the carboxylic acid to form 3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-phenylquinolin-2(1H)-one by reacting with 6-methyl-4-phenylquinolin-2(1H)-one in the presence of acetic anhydride and sodium acetate.", "Step 3: Attachment of the furan and thiophene groups to the pyrazole ring by reacting with sulfuric acid, sodium nitrite, hydrochloric acid, sodium hydroxide, and methyl iodide." ] } | |
CAS-Nummer |
868214-35-1 |
Produktname |
3-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-phenylquinolin-2(1H)-one |
Molekularformel |
C28H21N3O3S |
Molekulargewicht |
479.55 |
IUPAC-Name |
3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H21N3O3S/c1-17-11-12-20-19(15-17)25(18-7-3-2-4-8-18)26(27(32)29-20)21-16-22(23-9-5-13-34-23)31(30-21)28(33)24-10-6-14-35-24/h2-15,22H,16H2,1H3,(H,29,32) |
InChI-Schlüssel |
YNXCHCBLWDSSFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CO5)C(=O)C6=CC=CS6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)
![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)
![3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694117.png)

![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)

![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)
![7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide](/img/structure/B2694129.png)